cis-9-Heneicosene
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Overview
Description
cis-9-Heneicosene: is a long-chain hydrocarbon with the chemical formula CH3(CH2)10CH=CH(CH2)7CH3 . It is a type of alkene, specifically a mono-unsaturated hydrocarbon, characterized by the presence of a double bond between the ninth and tenth carbon atoms in the chain. This compound is known for its role as a pheromone in certain insect species, particularly the housefly (Musca domestica) .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-9-Heneicosene can be synthesized through a metathesis reaction involving suitable alkene starting materials. The process involves the following steps :
Selection of Alkenes: Alkenes with at least 10 carbon atoms having an n-nonylidene radical and alkenes with at least 13 carbon atoms having an n-dodecylidene radical are selected.
Catalyst: A catalytic amount of an olefin metathesis catalyst, such as tungsten hexachloride, ethylaluminum dichloride, or rhenium heptoxide, is used.
Reaction Conditions: The reaction is carried out at temperatures ranging from 0°C to 180°C, depending on whether a homogeneous or heterogeneous catalyst is used.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: cis-9-Heneicosene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: Halogenation reactions can occur at the double bond, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is used for the reduction of the double bond.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: The corresponding alkane, heneicosane.
Substitution: Halogenated derivatives such as 9-bromo-heneicosene or 9-chloro-heneicosene.
Scientific Research Applications
cis-9-Heneicosene has a wide range of scientific research applications, including :
Chemistry: Used as a model compound in studies of alkene reactions and mechanisms.
Biology: Functions as a pheromone in certain insect species, aiding in the study of insect behavior and communication.
Industry: Used in the formulation of pheromone-based pest control products.
Mechanism of Action
The mechanism by which cis-9-Heneicosene exerts its effects is primarily through its role as a pheromone. In insects like the housefly, it acts on olfactory receptors, triggering behavioral responses such as mating or aggregation. The molecular targets are specific olfactory receptor neurons that detect the presence of the compound and initiate a signaling cascade leading to the observed behavior .
Comparison with Similar Compounds
cis-9-Heneicosene can be compared with other similar long-chain alkenes, such as:
cis-9-Tricosene: Another insect pheromone with a similar structure but a longer carbon chain.
cis-11-Heneicosene: A structural isomer with the double bond at the eleventh position instead of the ninth.
Uniqueness: this compound is unique due to its specific role as a pheromone in the housefly, making it a valuable compound for studies in insect behavior and pest control .
Properties
Molecular Formula |
C21H42 |
---|---|
Molecular Weight |
294.6 g/mol |
IUPAC Name |
(Z)-henicos-9-ene |
InChI |
InChI=1S/C21H42/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-21H2,1-2H3/b19-17- |
InChI Key |
NVBODECJSYHQIE-ZPHPHTNESA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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